2-fluoro-N-(4-fluoro-2-methylphenyl)pyridine-4-carboxamide
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Overview
Description
2-Fluoro-N-(4-fluoro-2-methylphenyl)pyridine-4-carboxamide is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical and biological properties, often used in pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in the compound enhances its stability and bioavailability, making it a valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-N-(4-fluoro-2-methylphenyl)pyridine-4-carboxamide typically involves the following steps:
Fluorination of Pyridine: Pyridine is fluorinated using reagents such as aluminum fluoride and copper fluoride at high temperatures (450–500°C) to produce 2-fluoropyridine.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-Fluoro-N-(4-fluoro-2-methylphenyl)pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(4-fluoro-2-methylphenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with biological targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- 2-Fluoro-4-(difluoromethyl)pyridine : Another fluorinated pyridine derivative with similar properties.
- 2-Fluoro-3-bromopyridine : A related compound used in similar applications.
Uniqueness: 2-Fluoro-N-(4-fluoro-2-methylphenyl)pyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and methyl groups enhances its stability and reactivity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-fluoro-N-(4-fluoro-2-methylphenyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O/c1-8-6-10(14)2-3-11(8)17-13(18)9-4-5-16-12(15)7-9/h2-7H,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBQILYPWIRWPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=CC(=NC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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